4-((4-fluorophenyl)sulfonyl)-N-phenethylpiperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N-(2-phenylethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c21-17-6-8-18(9-7-17)27(25,26)19-11-14-23(15-12-19)20(24)22-13-10-16-4-2-1-3-5-16/h1-9,19H,10-15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOAYKZRCNESQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-Fluorophenyl)sulfonyl)-N-phenethylpiperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common approach is the reaction of piperidine with phenethylamine under controlled conditions to form the phenethylpiperidine core. Subsequently, the fluorophenylsulfonyl group is introduced through a sulfonylation reaction using 4-fluorophenylsulfonyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow precise control over temperature, pressure, and reaction time. Continuous flow chemistry techniques can be employed to enhance efficiency and yield. Purification steps, such as recrystallization or chromatography, are crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be performed using amines or alcohols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted piperidines or phenethyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its sulfonyl group makes it a versatile intermediate in organic synthesis.
Biology: In biological research, 4-((4-Fluorophenyl)sulfonyl)-N-phenethylpiperidine-1-carboxamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create innovative products with specific applications.
Mechanism of Action
The mechanism by which 4-((4-Fluorophenyl)sulfonyl)-N-phenethylpiperidine-1-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong bonds with biological molecules, influencing their activity. The phenethyl group enhances the compound's ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Functional Group Analysis
- Sulfonyl vs. In contrast, the methylsulfinyl group in SB 203580 () offers a mix of polarity and steric bulk, critical for kinase inhibition .
- Piperidine vs. Piperazine Cores : Piperidine (saturated six-membered ring) confers rigidity, while piperazine (two nitrogen atoms) introduces basicity and hydrogen-bonding capacity. Piperazine derivatives (e.g., ) are often utilized in CNS drugs due to enhanced blood-brain barrier penetration .
- Substituent Effects : The phenethyl chain in the target compound likely improves lipophilicity compared to the shorter benzyl group in . Fluorine substituents enhance metabolic stability and binding affinity via hydrophobic and electrostatic interactions .
Physicochemical Properties
- Lipophilicity : The phenethyl group in the target compound likely increases logP compared to analogs with shorter chains (e.g., ’s benzyl group), enhancing cell membrane permeability.
- Solubility : Piperazine derivatives () with polar pyrrolidinylcarbonyl groups exhibit higher aqueous solubility, whereas the target compound’s sulfonyl group may reduce solubility unless formulated with solubilizing agents .
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing 4-((4-fluorophenyl)sulfonyl)-N-phenethylpiperidine-1-carboxamide with high yield and purity?
- Methodological Answer : The synthesis typically involves multi-step routes, including sulfonylation and carboxamide coupling. Optimizing reaction conditions is critical:
- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity for sulfonylation steps .
- Catalysts : Triethylamine or similar bases improve coupling efficiency by neutralizing acidic byproducts .
- Monitoring : Thin-layer chromatography (TLC) or HPLC ensures reaction progress and purity .
- Temperature Control : Maintaining 0–5°C during sulfonylation minimizes side reactions .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the piperidine ring and sulfonyl group positioning .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation, critical for studying binding interactions .
Q. How can researchers assess the compound's stability under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light to simulate long-term storage. Monitor degradation via HPLC .
- pH Stability : Test solubility and decomposition in buffers (pH 3–9) to identify optimal formulation conditions .
Advanced Research Questions
Q. What strategies can enhance the pharmacological properties of this compound through structural modification?
- Methodological Answer :
- Functional Group Replacement : Substitute the 4-fluorophenyl group with electron-withdrawing groups (e.g., nitro) to modulate sulfonamide reactivity .
- Piperidine Ring Modifications : Introduce methyl or ethyl substituents to alter steric hindrance and improve target selectivity .
- Bioisosteric Replacement : Replace the phenethyl group with heterocyclic moieties (e.g., pyridine) to enhance metabolic stability .
Q. How can computational modeling predict the compound's binding affinity to carbonic anhydrase or other enzymatic targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions between the sulfonamide group and the enzyme’s active site zinc ion .
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify key binding residues .
- Free Energy Calculations : Apply MM-GBSA to quantify binding energy contributions from hydrophobic and electrostatic interactions .
Q. How should researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Validation : Compare results from enzyme inhibition (e.g., fluorescence-based) and cell-based assays (e.g., proliferation IC) to identify off-target effects .
- Metabolite Profiling : Use LC-MS to detect in situ degradation products that may artificially inflate or reduce activity .
- Species-Specific Variability : Test the compound against orthologs of the target protein (e.g., human vs. murine) to account for structural differences .
Q. What experimental approaches can elucidate the compound's mechanism of action in inflammatory pathways?
- Methodological Answer :
- Kinase Profiling Panels : Screen against 100+ kinases to identify off-target inhibition using ATP-competitive binding assays .
- Cytokine Modulation : Measure TNF-α or IL-6 levels in LPS-stimulated macrophages via ELISA to assess anti-inflammatory activity .
- Transcriptomic Analysis : Perform RNA-seq on treated cells to map downstream signaling pathways (e.g., NF-κB) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
